(5S)-5-cyclohexylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-cyclohexylmorpholin-3-one is a heterocyclic organic compound that features a morpholine ring substituted with a cyclohexyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-cyclohexylmorpholin-3-one typically involves the cyclization of amino alcohols with cyclohexyl-substituted reagents. One common method is the reaction of cyclohexylamine with epoxides or aziridines under acidic or basic conditions to form the morpholine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (5S)-5-cyclohexylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
(5S)-5-cyclohexylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-cyclohexylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Morpholine: A simpler analog without the cyclohexyl group.
Piperidine: Another six-membered ring compound with similar properties but different reactivity.
Tetrahydrofuran: An oxygen-containing heterocycle with different chemical behavior.
Uniqueness: (5S)-5-cyclohexylmorpholin-3-one is unique due to the presence of both the morpholine ring and the cyclohexyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for designing new molecules with specific biological activities .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-cyclohexylmorpholin-3-one |
InChI |
InChI=1S/C10H17NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) |
InChI Key |
DAJWSYDQLKSMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2COCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.